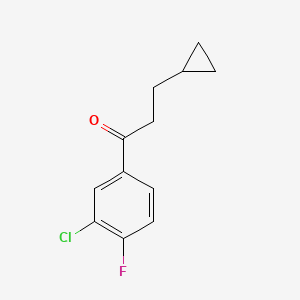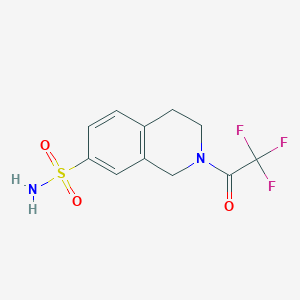
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a complex organic compound that features a trifluoroacetyl group, a tetrahydroisoquinoline core, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide typically involves the trifluoroacetylation of a suitable precursor. One common method involves the reaction of tetrahydroisoquinoline derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum trichloride, to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
作用机制
The mechanism by which 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
相似化合物的比较
Similar Compounds
2-(Trifluoroacetyl)oxazoles: These compounds also contain a trifluoroacetyl group and are used in similar applications, such as drug discovery and material science.
Trifluoroacetylated triazoles: These compounds are known for their insecticidal activity and are used in agricultural chemistry.
Uniqueness
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is unique due to its combination of a tetrahydroisoquinoline core with both trifluoroacetyl and sulfonamide groups
属性
分子式 |
C11H11F3N2O3S |
|---|---|
分子量 |
308.28 g/mol |
IUPAC 名称 |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
InChI |
InChI=1S/C11H11F3N2O3S/c12-11(13,14)10(17)16-4-3-7-1-2-9(20(15,18)19)5-8(7)6-16/h1-2,5H,3-4,6H2,(H2,15,18,19) |
InChI 键 |
LSXHXNYOJJSJJW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=CC(=C2)S(=O)(=O)N)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



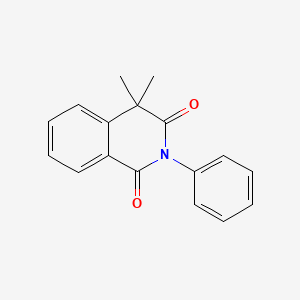
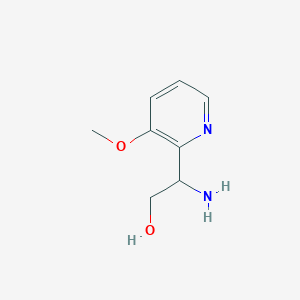

![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
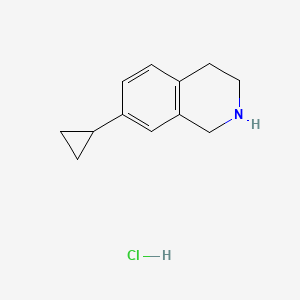
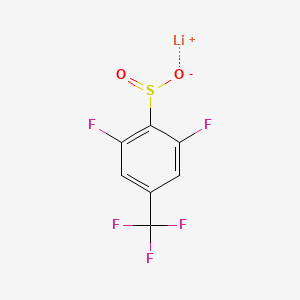

![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
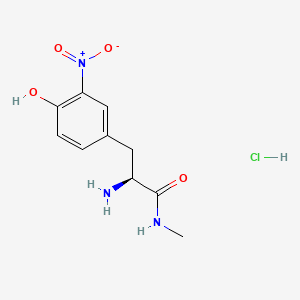
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
